The Versatile Heterobifunctional Linker: A Technical Guide to Mal-PEG4-Lys(TFA)-NH-m-PEG24
The Versatile Heterobifunctional Linker: A Technical Guide to Mal-PEG4-Lys(TFA)-NH-m-PEG24
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a heterobifunctional crosslinker pivotal in the development of advanced bioconjugates. With its discrete polyethylene (B3416737) glycol (PEG) chains, a thiol-reactive maleimide (B117702) group, and a protected amine on a lysine (B10760008) residue, this linker offers a versatile platform for constructing sophisticated drug delivery systems and targeted therapeutics. This document delves into its chemical properties, provides detailed experimental protocols for its application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), presents relevant quantitative data, and illustrates key conceptual frameworks through diagrams.
Introduction
Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a well-defined, monodisperse PEG linker that serves as a critical component in modern bioconjugation chemistry. Its structure is designed to connect two different molecular entities with precision and control. The maleimide group at one terminus reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The other end features a lysine residue with its epsilon-amine protected by a trifluoroacetyl (TFA) group, which can be deprotected to allow for conjugation to a second molecule, often a payload or another targeting ligand. The distinct PEG chains (PEG4 and PEG24) enhance solubility and provide a flexible spacer arm, which is crucial for optimizing the biological activity of the final conjugate.
This linker has gained prominence in two key areas of drug development:
-
PROTACs: These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker plays a crucial role in bridging the target protein binder and the E3 ligase ligand, and its length and composition are critical for the efficacy of the PROTAC.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's stability in circulation and its ability to release the payload at the target site are paramount for the ADC's success.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Mal-PEG4-Lys(TFA)-NH-m-PEG24 is essential for its effective use in conjugation strategies.
| Property | Value |
| Molecular Formula | C75H140F3N5O35 |
| Molecular Weight | 1728.92 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in a wide range of organic solvents, including Dichloromethane (DCM), Acetonitrile, Methanol, Dimethyl sulfoxide (B87167) (DMSO), and Dimethylformamide (DMF).[2] |
| Storage Conditions | Store at -20°C in a dry, inert atmosphere. The compound is hygroscopic and should be brought to room temperature before opening to minimize moisture exposure.[2] |
| Purity | Typically >95% |
Characterization data such as 1H-NMR, LC-MS, and HPLC are often available from commercial suppliers upon request.[3]
Experimental Protocols
The following protocols are representative methodologies for the use of Mal-PEG4-Lys(TFA)-NH-m-PEG24 in the synthesis of PROTACs and ADCs. These should be considered as starting points and may require optimization based on the specific molecules being conjugated.
General Protocol for PROTAC Synthesis
This protocol describes a two-step process for synthesizing a PROTAC using Mal-PEG4-Lys(TFA)-NH-m-PEG24, where a warhead (targeting the protein of interest) is first attached to the lysine amine, followed by conjugation of an E3 ligase ligand to the maleimide group.
Step 1: Coupling of the Warhead to the Linker
-
Deprotection of the Lysine Amine:
-
Dissolve Mal-PEG4-Lys(TFA)-NH-m-PEG24 in a suitable solvent such as methanol.
-
Add a mild base, for example, a solution of sodium bicarbonate or a resin-bound base, to remove the TFA protecting group.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.
-
Purify the deprotected linker by a suitable method, such as flash chromatography.
-
-
Amide Bond Formation:
-
Dissolve the deprotected linker and the warhead (containing a carboxylic acid) in an anhydrous polar aprotic solvent like DMF or DMSO.
-
Add a coupling agent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA, TEA).
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.
-
Upon completion, quench the reaction and purify the warhead-linker conjugate using preparative HPLC.
-
Step 2: Conjugation of the E3 Ligase Ligand
-
Thiol-Maleimide Reaction:
-
Dissolve the purified warhead-linker conjugate in a degassed buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline with EDTA).
-
Add the E3 ligase ligand (containing a free thiol group) to the solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
General Protocol for ADC Synthesis
This protocol outlines the conjugation of a drug-linker complex, prepared using Mal-PEG4-Lys(TFA)-NH-m-PEG24, to a monoclonal antibody.
Step 1: Preparation of the Drug-Linker Construct
-
Follow the deprotection and amide bond formation steps as described in the PROTAC synthesis protocol (Section 3.1, Step 1) to conjugate the cytotoxic payload (containing a carboxylic acid) to the lysine amine of the linker.
Step 2: Antibody Reduction and Conjugation
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.
-
To reduce the interchain disulfide bonds and generate free thiol groups, add a reducing agent like TCEP or DTT. The molar excess of the reducing agent will determine the number of available thiols and, consequently, the drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the purified drug-linker construct (dissolved in a co-solvent like DMSO) to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using a suitable method such as size-exclusion chromatography (SEC) or protein A chromatography.
-
Quantitative Data and Performance
Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | HBA |
| A | Alkyl Chain | ~800 | 4.5 | 150 | 3 | 10 |
| B | PEG2 | ~850 | 3.8 | 170 | 3 | 12 |
| C | PEG4 | ~940 | 3.1 | 190 | 3 | 14 |
| D | PEG8 | ~1120 | 1.7 | 230 | 3 | 18 |
Data is illustrative and compiled from various sources in the literature.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of a Target Protein
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| X | PEG2 | 250 | 60 |
| Y | PEG4 | 100 | 85 |
| Z | PEG8 | 500 | 50 |
DC50: concentration for 50% maximal degradation; Dmax: maximum degradation. Data is illustrative and cell-line dependent.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: The mechanism of action of a PROTAC, highlighting the formation of a ternary complex and subsequent protein degradation.
Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a maleimide-functionalized linker.
Conclusion
Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a high-value chemical tool for researchers in drug development. Its well-defined structure, featuring orthogonal reactive groups and hydrophilic PEG spacers, provides a robust platform for the synthesis of complex bioconjugates like PROTACs and ADCs. The ability to precisely control the linkage of different molecular entities, while enhancing solubility and providing optimal spacing, makes it an invaluable asset in the design of next-generation targeted therapies. This guide has provided an overview of its properties, detailed experimental protocols for its application, and a summary of relevant performance data to aid researchers in its effective utilization.
